rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans
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Description
Rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.319. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure in the compound , is extensively utilized in medicinal chemistry for the development of new therapeutic agents. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is instrumental in the design of compounds due to its ability to efficiently explore the pharmacophore space. This is facilitated by its sp3 hybridization, which contributes to the stereochemistry of the molecule and increases three-dimensional coverage through the phenomenon known as “pseudorotation.” The derivatives of pyrrolidine, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported for their bioactive properties and target selectivity. This includes a comprehensive investigation into the influence of steric factors on biological activity, as well as detailed structure–activity relationship (SAR) analyses. Such research underscores the versatility of the pyrrolidine scaffold in drug development, highlighting its role in the synthesis of compounds with varied biological profiles (Li Petri et al., 2021).
Hybrid Catalysts in Synthesis
The compound's relevance extends to its potential utility in catalysis, particularly in the synthesis of complex molecules. Research on hybrid catalysts has illuminated their significance in the development of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in the pharmaceutical industry due to their broad synthetic applications and bioavailability. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, has been explored for the synthesis of various derivatives through one-pot multicomponent reactions. This research highlights the application of these catalysts in creating lead molecules, emphasizing the compound’s potential role in facilitating complex synthesis processes (Parmar et al., 2023).
Properties
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-7-11(8(2)16(4)14-7)12-9(6-13)5-10(17)15(12)3/h9,12H,5-6,13H2,1-4H3/t9-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSGPEVWESZUHC-SKDRFNHKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CC(=O)N2C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H]2[C@H](CC(=O)N2C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.